3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid
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Overview
Description
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid is an organic compound that features a cyclopentanecarboxylic acid core with an aminophenyl and oxo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopentanecarboxylic acid core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the oxo group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The oxo group may also play a role in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminophenylacetic acid
- 3-Aminophenylboronic acid
- 3-Aminophenylacetylene
Uniqueness
3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid is unique due to its combination of a cyclopentanecarboxylic acid core with both an aminophenyl and oxo substituent. This combination provides a unique set of chemical properties and reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(3-aminophenyl)-4-oxocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-9-3-1-2-7(4-9)10-5-8(12(15)16)6-11(10)14/h1-4,8,10H,5-6,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMOEMPUPFAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1C2=CC(=CC=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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